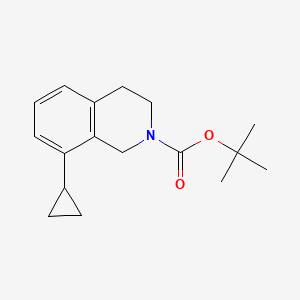

2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

Molecular Formula |

C17H23NO2 |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

tert-butyl 8-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C17H23NO2/c1-17(2,3)20-16(19)18-10-9-12-5-4-6-14(13-7-8-13)15(12)11-18/h4-6,13H,7-11H2,1-3H3 |

InChI Key |

WBPVRQURZCWYPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C3CC3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline typically involves three key stages:

Formation of the Tetrahydroisoquinoline Core

The core tetrahydroisoquinoline framework is commonly constructed via the Pictet-Spengler condensation. This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde, forming the tetrahydroisoquinoline ring system.Introduction of the Cyclopropyl Group at the 8-Position

The cyclopropyl substituent can be introduced through cyclopropanation reactions or cross-coupling strategies:- Cyclopropanation: Using reagents such as diazomethane or Simmons-Smith reagents to convert an alkene precursor into a cyclopropyl ring.

- Transition-metal-catalyzed cross-coupling: Suzuki-Miyaura coupling with cyclopropylboronic esters enables regioselective installation at the 8-position, often facilitated by directing groups and optimized catalysts like Pd(PPh₃)₄.

Boc Protection of the Amine Group

The nitrogen atom is protected by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate. This step is typically performed under mild conditions (0–5°C) to ensure regioselectivity and to avoid side reactions.

Detailed Synthetic Route Example

| Step | Reaction Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Pictet-Spengler condensation of β-arylethylamine with aromatic aldehyde | Acid catalyst (e.g., BF₃·OEt₂), solvent (e.g., ethanol), room temperature to reflux | Formation of 1,2,3,4-tetrahydroisoquinoline core |

| 2 | Introduction of cyclopropyl group at C8 via cross-coupling | Pd(PPh₃)₄ catalyst, cyclopropylboronic ester, base (e.g., K₂CO₃), solvent (toluene/EtOH), reflux | Regioselective 8-cyclopropyl substitution |

| 3 | Boc protection of amine nitrogen | Di-tert-butyl dicarbonate (Boc₂O), triethylamine, dichloromethane, 0–5°C | Formation of 2-Boc protected product |

This sequence yields 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline with high regioselectivity and purity.

Alternative Synthetic Approaches

Reduction and Cyclization Method : Starting from N-acylcarbamates, reduction with diisobutylaluminum hydride (DIBAL-H) followed by cyclization mediated by boron trifluoride etherate (BF₃·OEt₂) can form the tetrahydroisoquinoline scaffold, which can then be functionalized further.

Multicomponent Reactions (MCRs) : Some studies report solvent-free MCRs involving aromatic aldehydes, amines, and malononitrile to synthesize tetrahydroisoquinoline derivatives with high yields (85–97%), although specific application to 2-Boc-8-cyclopropyl derivatives requires adaptation.

Bischler-Napieralski Cyclization : This classical method involves the formation of isoquinoline intermediates from β-phenylethylamines and subsequent reduction to tetrahydroisoquinolines, which can be further derivatized.

Analytical Techniques for Characterization

| Technique | Purpose | Details/Conditions |

|---|---|---|

| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural confirmation and purity assessment | Solvents: CDCl₃ or DMSO-d₆; chemical shifts confirm Boc and cyclopropyl groups |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight and formula verification | Electrospray ionization (ESI) mode |

| High-Performance Liquid Chromatography (HPLC) | Purity and isomer separation | Reverse-phase C18 column; UV detection at 254 nm |

| Chiral HPLC or Circular Dichroism (CD) Spectroscopy | Stereochemical purity and enantiomeric excess | Chiral stationary phases; CD for optical activity |

These analyses ensure the integrity of the compound and confirm successful synthesis.

Industrial Production Considerations

For scale-up, continuous flow reactors and automated synthesis platforms are employed to optimize yield, reaction time, and purity. Process intensification techniques focus on minimizing side reactions and improving regioselectivity, especially in the cyclopropylation and Boc-protection steps. The use of greener solvents and safer reagents is also a priority in industrial settings.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Functionalization Reactions

Cross-Dehydrogenative Coupling (CDC) :

THIQ derivatives can undergo CDC under oxidative conditions (e.g., AcOH, benzoic acid) to form C–C bonds. For example, THIQ reacts with nucleophiles like acetone to yield C1-functionalized products . While not explicitly demonstrated for the 8-cyclopropyl derivative, similar reactivity is anticipated.

Multicomponent Reactions :

THIQ participates in reactions with isatin and alkynes under acidic conditions (e.g., TFA) to form fused heterocycles. For instance, benzoic acid enhances yields in such processes .

Reactivity and Reaction Conditions

Deprotection of the Boc Group :

The tert-butyloxycarbonyl (Boc) protecting group is typically removed via acid hydrolysis (e.g., HCl in i-PrOH) to expose the amine, enabling further functionalization.

Mechanistic Insights :

-

Cyclization : BF₃·OEt₂ facilitates cyclization by stabilizing carbocation intermediates .

-

Oxidation : THIQ undergoes oxidation to iminium ions under oxidative conditions, enabling CDC reactions .

Data Tables

Table 1: Synthesis Steps for THIQ Derivatives

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | Acyl chloride or carboxylic acid | N/A | |

| Cyclization | BF₃·OEt₂ | N/A | |

| Reduction | DIBAL-H | N/A |

Table 2: Reaction Conditions for Functionalization

| Reaction Type | Catalyst | Solvent | Key Result |

|---|---|---|---|

| CDC | AcOH | Acetone | C1-functionalized THIQ |

| Multicomponent | Benzoic acid | TFA | Fused heterocycles |

Research Findings

Scientific Research Applications

2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects

- 2-Boc-8-cyclopropyl-THIQ: The Boc group at C2 prevents unwanted amine reactivity, enhancing stability during synthetic processes.

CKD712 :

Molecular Properties

Research Findings and Implications

Key Insights from Structural Analogs

- CKD712: The hydroxyl groups at C6 and C7 are critical for activating HO-1 and VEGF pathways, which are absent in 2-Boc-8-cyclopropyl-THIQ. This highlights how minor structural changes (e.g., Boc vs. hydroxyl groups) drastically alter biological function .

- 6-Methyl-THQ : The absence of protective groups (e.g., Boc) correlates with higher toxicity, emphasizing the importance of functional group engineering for safety in industrial applications .

Biological Activity

2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. The tetrahydroisoquinoline core is known for its diverse pharmacological properties, including interactions with various neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is , with a molecular weight of 277.32 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and a cyclopropyl substituent at the 8-position of the tetrahydroisoquinoline framework. This unique structure contributes to its reactivity and stability in various chemical environments.

Biological Activity Overview

Research indicates that tetrahydroisoquinoline derivatives exhibit a range of biological activities, particularly in neurology and oncology. The following sections summarize key findings related to the biological activity of 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline.

Neuropharmacological Effects

- Kappa Opioid Receptor Interactions : Compounds similar to 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline have been documented as potent kappa opioid receptor antagonists. A study highlighted that certain tetrahydroisoquinoline derivatives exhibit selective binding to kappa receptors with significant implications for treating mood disorders such as depression and anxiety .

- Analgesic Properties : The analgesic effects of tetrahydroisoquinolines are attributed to their ability to modulate pain pathways through opioid receptor interactions. This activity suggests potential applications in pain management therapies.

- Neuroprotective Effects : Research has shown that these compounds can protect neuronal cells from apoptosis and oxidative stress, indicating their potential for treating neurodegenerative diseases .

Antitumor Activity

Recent studies have explored the anticancer potential of tetrahydroisoquinoline derivatives:

- Inhibition of Glioma Cells : In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against glioma cell lines. For example, compounds showed significant induction of apoptosis through activation of caspase pathways .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds revealed that modifications at specific positions on the tetrahydroisoquinoline scaffold can enhance their anticancer activity. For instance, substituents that increase lipophilicity were associated with improved cellular uptake and efficacy against tumor cells .

Case Studies

Several case studies highlight the biological activity of 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline:

| Study | Findings | Biological Activity |

|---|---|---|

| Study A | Demonstrated selective binding to kappa opioid receptors with an value of 0.37 nM. | Analgesic and anti-anxiety effects. |

| Study B | Evaluated cytotoxicity against U87MG glioma cells; IC50 values ranged between 2.2 – 6.4 μM. | Induction of apoptosis via caspase activation. |

| Study C | Explored SAR; found that modifications at the 8-position enhanced receptor selectivity and potency. | Potential for drug development in pain management and oncology. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the Boc (tert-butoxycarbonyl) protecting group at the 2-position of tetrahydroisoquinoline derivatives?

- Methodological Answer : The Boc group is typically introduced via a two-step process: (1) activation of the amine using a base (e.g., NaHCO₃ or Et₃N) in a polar aprotic solvent (e.g., THF or DCM), followed by (2) reaction with di-tert-butyl dicarbonate (Boc₂O) under inert conditions. For sterically hindered positions like 2-Boc substitution, slow addition of Boc₂O at 0–5°C improves regioselectivity . Monitoring by TLC or HPLC is critical to confirm completion.

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of 2-Boc-8-cyclopropyl-THIQ?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular structure. Purity should be validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. For chiral centers, chiral HPLC or circular dichroism (CD) spectroscopy is recommended .

Q. How does the cyclopropyl substituent at position 8 influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : Cyclopropyl groups are electron-withdrawing and strain-sensitive. Stability studies should involve exposing the compound to pH gradients (e.g., 0.1 M HCl and NaOH at 25°C) followed by LC-MS analysis. Preliminary data suggest that the Boc group hydrolyzes preferentially under acidic conditions, while the cyclopropyl ring remains intact below pH 10 .

Advanced Research Questions

Q. What strategies enable regioselective introduction of a cyclopropyl group at the 8-position of tetrahydroisoquinoline scaffolds?

- Methodological Answer : Cyclopropanation can be achieved via (1) transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyclopropylboronic esters) or (2) photochemical [2+2] cycloaddition using alkenes. For 8-substitution, steric and electronic directing groups (e.g., methoxy at position 6) improve regioselectivity. Optimize catalysts (e.g., Pd(PPh₃)₄) and solvents (toluene/EtOH) to minimize side reactions .

Q. How can researchers resolve contradictions in reported biological activity data for tetrahydroisoquinoline derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, concentration ranges). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate results across multiple assays (e.g., MTT, apoptosis markers). Meta-analysis of structure-activity relationships (SAR) for substituents like Boc and cyclopropyl can clarify mechanistic trends .

Q. What experimental designs are optimal for studying the stereochemical impact of 2-Boc-8-cyclopropyl-THIQ on receptor binding?

- Methodological Answer : Use diastereomerically pure samples (separated via chiral chromatography) in competitive binding assays (e.g., radioligand displacement for GPCRs). Molecular docking simulations (AutoDock Vina) paired with mutagenesis studies (e.g., Ala-scanning of receptor residues) can identify stereospecific interactions. Compare ΔΔG values between enantiomers to quantify binding energy differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.